Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. The presence of the ethyl carboxylate, hydroxy, and methoxyethyl groups suggest that it may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the naphthyridine core, followed by the introduction of the various substituents. This could potentially be achieved through condensation reactions, nucleophilic substitutions, or other organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine ring system, with the various substituents attached at the specified positions. The presence of the carbonyl group in the carboxylate and the polar hydroxy and methoxy groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylate could potentially undergo reactions typical of esters, such as hydrolysis or transesterification. The hydroxy group might be involved in reactions such as oxidation or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds might make it more soluble in polar solvents .Scientific Research Applications
1. Biological Activities of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine compounds, including ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, have been extensively studied for their diverse biological activities. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. The derivatives are also explored for potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, these compounds have shown promise in activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant applications. This wide range of biological properties underscores the significance of 1,8-naphthyridine derivatives in therapeutic and medicinal research, offering insights into their mechanism of action and guiding the synthesis of new derivatives for further biological explorations (Madaan et al., 2015).
2. Chemical Recycling of Polymers
Research has also delved into the chemical recycling of poly(ethylene terephthalate) (PET) and related compounds, highlighting an environmentally friendly approach to managing plastic waste. The recycling process involves hydrolysis in alkaline or acid environments to recover pure monomers such as terephthalic acid, which can then be repolymerized. This process not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, showcasing the environmental benefits of recycling initiatives involving complex organic compounds like ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (Karayannidis & Achilias, 2007).
3. Blood Compatibility Mechanisms
The blood compatibility of polymers, especially poly(2-methoxyethyl acrylate) (PMEA), has been investigated, providing insights into the interaction between blood components and polymer surfaces. The structure of water in hydrated PMEA and its role in blood compatibility were examined, emphasizing the importance of water structure at the blood-polymer interface. This research helps in understanding how polymers like ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate interact with biological systems, contributing to the development of biocompatible materials (Tanaka & Mochizuki, 2010).
Safety And Hazards
Future Directions
The study and development of naphthyridine derivatives is an active area of research, due to their interesting chemical properties and potential biological activity. Future research might focus on exploring the synthesis of new derivatives, studying their properties, and evaluating their biological activity .
properties
IUPAC Name |
ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-21-14(19)10-11(17)9-5-4-6-15-12(9)16(13(10)18)7-8-20-2/h4-6,17H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIOHCLYCSXZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115746 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
1253790-04-3 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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